molecular formula C10H10BNO2 B577450 (4-(1-Cyanocyclopropyl)phenyl)boronic acid CAS No. 1217501-00-2

(4-(1-Cyanocyclopropyl)phenyl)boronic acid

Cat. No.: B577450
CAS No.: 1217501-00-2
M. Wt: 187.005
InChI Key: NOICYZKSQYFZPX-UHFFFAOYSA-N
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Description

(4-(1-Cyanocyclopropyl)phenyl)boronic acid is an organic compound with the molecular formula C10H10BNO2. It is a boronic acid derivative featuring a phenyl ring substituted with a cyanocyclopropyl group and a boronic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Cyanocyclopropyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanide sources under controlled conditions.

    Introduction of the Phenyl Ring: The cyanocyclopropyl group is then attached to a phenyl ring through various coupling reactions, such as Suzuki-Miyaura coupling.

    Boronic Acid Functionalization:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-(1-Cyanocyclopropyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-(1-Cyanocyclopropyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(1-Cyanocyclopropyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological assays. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the cyanocyclopropyl group, making it less sterically hindered and more reactive in certain reactions.

    (4-Cyanophenyl)boronic acid: Similar structure but without the cyclopropyl ring, affecting its reactivity and steric properties.

    (4-(1-Cyanocyclopropyl)phenyl)boronic ester: An ester derivative with different solubility and reactivity profiles.

Uniqueness: (4-(1-Cyanocyclopropyl)phenyl)boronic acid is unique due to the presence of both the cyanocyclopropyl group and the boronic acid functional group. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and research applications .

Biological Activity

(4-(1-Cyanocyclopropyl)phenyl)boronic acid, with the molecular formula C10H10BNO2, is a boronic acid derivative notable for its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Boronic acids, including this compound, are recognized for their ability to interact with biological molecules, particularly through the formation of reversible covalent bonds with diols and other nucleophiles. This property is crucial for their application in drug design and development, particularly for targeting enzymes and receptors.

The primary mechanism of action involves the interaction of the boronic acid group with various biological targets. This interaction can modulate enzyme activity, influence cellular pathways, and potentially lead to therapeutic effects. For instance, boronic acids have been shown to inhibit proteasomes, which play a vital role in protein degradation and cell cycle regulation .

Anticancer Activity

Numerous studies have investigated the anticancer properties of boronic acids. For example:

  • Cytotoxicity : Research indicates that compounds similar to this compound demonstrate selective toxicity towards cancer cells. In a study involving boronic acid-containing chalcones, compounds exhibited significant cytotoxicity against breast cancer cells with IC50 values indicating effective inhibition .
  • Mechanism Insights : The mechanism often involves the inhibition of the 20S proteasome, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives have shown to halt progression at the G2/M phase, thereby inhibiting tumor growth .

Antiviral Activity

Boronic acids have also been explored for their antiviral properties:

  • HIV Inhibition : Some studies report that boronic acid derivatives can act as competitive inhibitors of HIV-1 protease. These compounds showed significantly enhanced affinity compared to established drugs like darunavir, indicating their potential as therapeutic agents against HIV .

Comparative Analysis

The unique structure of this compound provides distinct properties compared to other boronic acids:

CompoundKey FeatureBiological Activity
This compoundContains a cyanocyclopropyl groupAnticancer and antiviral activities
Phenylboronic acidLacks steric hindranceLess reactive in certain biological assays
(4-Cyanophenyl)boronic acidSimilar without cyclopropyl groupVaries in reactivity

Case Studies

  • Tumor Targeting : A study demonstrated that nanoparticles decorated with phenylboronic acid effectively targeted cancer cells due to their interaction with over-expressed sialic acid on tumor surfaces. This approach enhanced drug delivery systems and improved therapeutic outcomes in vivo .
  • Cellular Uptake : In vitro studies using human neuroblastoma cells showed that phenylboronic acid-modified nanoparticles significantly improved drug uptake compared to unmodified counterparts, suggesting enhanced bioavailability and efficacy .

Properties

IUPAC Name

[4-(1-cyanocyclopropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOICYZKSQYFZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675225
Record name [4-(1-Cyanocyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-00-2
Record name B-[4-(1-Cyanocyclopropyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1-Cyanocyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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